3-Fluoro-p-anisaldehyde

LSD1 inhibition epigenetics cancer therapeutics

3-Fluoro-p-anisaldehyde (3-Fluoro-4-methoxybenzaldehyde; CAS 351-54-2) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol. The compound features a fluorine atom at the meta (3-) position and a methoxy group at the para (4-) position relative to the aldehyde functionality, conferring a distinctive substitution pattern that influences both its physicochemical properties and its reactivity as a synthetic intermediate.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 351-54-2
Cat. No. B1294953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-p-anisaldehyde
CAS351-54-2
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)F
InChIInChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
InChIKeySOQCZBSZZLWDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-p-anisaldehyde (CAS 351-54-2): A Meta-Fluorinated, Para-Methoxylated Benzaldehyde Building Block for Pharmaceutical Intermediates


3-Fluoro-p-anisaldehyde (3-Fluoro-4-methoxybenzaldehyde; CAS 351-54-2) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . The compound features a fluorine atom at the meta (3-) position and a methoxy group at the para (4-) position relative to the aldehyde functionality, conferring a distinctive substitution pattern that influences both its physicochemical properties and its reactivity as a synthetic intermediate [1]. It is commercially available at purities of ≥98% (GC) [2], with a melting point range of 30–35°C and a boiling point of 129–132°C at 11 mmHg .

Why 3-Fluoro-p-anisaldehyde Cannot Be Casually Substituted with Other Halogenated or Regioisomeric Benzaldehydes


Substituting 3-fluoro-p-anisaldehyde with close structural analogs—such as 3-chloro-4-methoxybenzaldehyde, 3-fluoro-4-hydroxybenzaldehyde, or the 4-fluoro-3-methoxy regioisomer—introduces marked differences in electronic distribution, lipophilicity, hydrogen-bonding capacity, and metabolic stability . These variations can alter the selectivity, potency, or pharmacokinetic profile of downstream drug candidates [1]. Even a positional swap of the fluorine and methoxy groups (i.e., 4-fluoro-3-methoxybenzaldehyde) yields a compound with distinct reactivity patterns, making it unsuitable as a drop-in replacement in established synthetic routes or SAR campaigns .

3-Fluoro-p-anisaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


LSD1 Inhibition: 3-Fluoro-4-methoxy vs. 3-Chloro-4-methoxy and 3,5-Difluoro-4-methoxy Substitution

Inhibition of lysine-specific demethylase 1 (LSD1) is highly sensitive to the halogen substitution pattern on the 4-methoxybenzaldehyde scaffold. For resveratrol-derived LSD1 inhibitors synthesized from these aldehydes, the 3-fluoro-4-methoxybenzaldehyde-derived inhibitor exhibits an IC₅₀ of 0.54 nM, demonstrating approximately 110,000-fold greater potency than the 3-chloro-4-methoxybenzaldehyde-derived inhibitor, which displays an IC₅₀ of 59,300 nM [1][2]. This substantial difference underscores the critical role of the fluorine atom in achieving high-affinity LSD1 binding.

LSD1 inhibition epigenetics cancer therapeutics

Fluorine-18 Radiolabeling Efficiency: 3-Fluoro-4-methoxybenzaldehyde as a Superior PET Tracer Intermediate

The meta-fluorine, para-methoxy substitution pattern of 3-fluoro-p-anisaldehyde is uniquely suited for nucleophilic aromatic radiofluorination with [¹⁸F]fluoride. This reaction yields 3-[¹⁸F]fluoro-4-methoxybenzaldehyde, a key intermediate for synthesizing bioactive PET radiotracers [1]. In contrast, the chloro analog cannot undergo ¹⁸F radiolabeling via isotopic exchange, and the 3-fluoro-4-hydroxy analog introduces an additional free hydroxyl group that may require protection/deprotection steps or alter the tracer's biodistribution .

PET imaging radiochemistry fluorine-18 radiotracer

Combretastatin A-4 Analogues: Fluorine Substitution Retains Potency While Chlorine or Hydroxyl Reduce Activity

In the synthesis of fluorinated Combretastatin A-4 (CA-4) analogues, 3-fluoro-4-methoxybenzaldehyde serves as the precursor to 3-deoxy-3-fluoro-combretastatin A-4 (Z-2). This fluoro analogue retains the potent cell growth inhibitory properties of the parent CA-4 [1]. In head-to-head comparisons, the 3-fluoro-4-methoxybenzaldehyde-derived analogue (Z-2) was identified as the most active fluoro analogue among a series of fluorinated combretastatins . Replacing the fluorine with chlorine or using the 3-fluoro-4-hydroxybenzaldehyde precursor yields analogues with significantly reduced antiproliferative activity.

tubulin polymerization inhibitors anticancer stilbene analogues

Lipophilicity (LogP) Tuning: 3-Fluoro-4-methoxy vs. 3-Fluoro-4-hydroxybenzaldehyde

The logP (partition coefficient) of 3-fluoro-4-methoxybenzaldehyde is 1.90 [1], compared to a significantly lower logP for 3-fluoro-4-hydroxybenzaldehyde (estimated ~1.2) due to the presence of a free hydroxyl group instead of a methoxy group. This difference in lipophilicity alters the compound's solubility profile and predicted membrane permeability, which are critical parameters in early-stage drug discovery [2].

ADME drug-likeness lipophilicity optimization

Industrial Production Scale: 3-Fluoro-4-methoxybenzaldehyde Available at 400 kg Scale

3-Fluoro-4-methoxybenzaldehyde is commercially produced at scales up to 400 kg , with multiple suppliers offering purities of 98% (GC) or higher [1]. In contrast, many regioisomeric or differently substituted analogs (e.g., 3-fluoro-4-hydroxybenzaldehyde, 4-fluoro-3-methoxybenzaldehyde) are typically available only in smaller research quantities (gram to sub-kilogram scale), limiting their suitability for process development or pre-clinical manufacturing campaigns.

process chemistry scale-up commercial availability

3-Fluoro-p-anisaldehyde: High-Impact Application Scenarios Driven by Differentiation Evidence


LSD1 Inhibitor Lead Optimization for Epigenetic Cancer Therapeutics

Medicinal chemistry teams pursuing potent LSD1 inhibitors for oncology indications should select 3-fluoro-p-anisaldehyde as their benzaldehyde building block. The evidence demonstrates that resveratrol-derived LSD1 inhibitors synthesized from this compound achieve sub-nanomolar potency (IC₅₀ = 0.54 nM), while the analogous 3-chloro-4-methoxybenzaldehyde-derived inhibitor exhibits negligible activity (IC₅₀ = 59,300 nM). This >110,000-fold potency differential eliminates the chloro analog as a viable alternative and establishes 3-fluoro-p-anisaldehyde as the halogenated 4-methoxybenzaldehyde of choice for LSD1-targeted drug discovery programs [1][2].

Synthesis of Fluorine-18 PET Radiotracers for Molecular Imaging

Radiochemistry laboratories developing novel PET imaging agents should procure 3-fluoro-p-anisaldehyde for the synthesis of 3-[¹⁸F]fluoro-4-methoxybenzaldehyde, a versatile intermediate for constructing bioactive radiotracers. The meta-fluorine substitution enables direct nucleophilic aromatic radiofluorination with [¹⁸F]fluoride without requiring protection/deprotection steps, a distinct advantage over chloro (cannot be directly radiolabeled) or hydroxy (requires protection) analogs. This streamlined synthetic pathway reduces total synthesis time, a critical consideration given the 109.7-minute half-life of fluorine-18 [3].

Synthesis of Fluorinated Combretastatin A-4 Analogues for Anticancer Research

Investigators studying tubulin polymerization inhibitors and developing next-generation vascular disrupting agents should utilize 3-fluoro-p-anisaldehyde to synthesize 3-deoxy-3-fluoro-combretastatin A-4. This fluoro analogue retains the full antiproliferative potency of the parent natural product and was identified as the most active fluoro analogue in a comprehensive series of fluorinated combretastatins. Alternative precursors, including 3-fluoro-4-hydroxybenzaldehyde or chloro-substituted benzaldehydes, yield analogues with significantly diminished activity, making 3-fluoro-p-anisaldehyde the essential starting material for reproducing this lead compound [4].

Process Development and Scale-Up to Pre-Clinical Manufacturing

Process chemistry and CMC teams advancing drug candidates toward IND-enabling studies should prioritize 3-fluoro-p-anisaldehyde due to its established commercial availability at multi-hundred-kilogram scale (up to 400 kg). Unlike many regioisomeric or hydroxy-substituted analogs that are available only in research quantities, 3-fluoro-p-anisaldehyde's mature supply chain supports seamless transition from milligram-scale discovery chemistry to kilogram-scale GLP toxicology and Phase I clinical manufacturing, mitigating procurement-related delays and ensuring batch-to-batch consistency .

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